(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
Description
(2-Methylphenyl)methyl-triphenylphosphanium hydrochloride is a quaternary phosphonium salt with the chemical formula C₂₅H₂₂ClP. Its structure consists of a central phosphorus atom bonded to three phenyl groups, a (2-methylphenyl)methyl substituent, and a chloride counterion. This compound belongs to the class of triphenylphosphonium salts, which are widely utilized in organic synthesis, particularly in Wittig reactions for olefin formation, as phase-transfer catalysts, and in ionic liquid applications . The (2-methylphenyl)methyl group introduces steric bulk and moderate electron-donating effects due to the methyl substituent on the aromatic ring, influencing reactivity and solubility.
Properties
Molecular Formula |
C26H25ClP+ |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
RDHRQYBAQXBTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
On an industrial scale, the synthesis of (2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride follows a similar route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for mixing and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Mechanism:
-
Ylide Formation :
-
Carbonyl Addition :
Reaction Conditions:
| Substrate (RCHO) | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | LiHMDS | THF | −78°C → 0°C | 72% | |
| 4-Nitrobenzaldehyde | NaH | DCM | 0°C → RT | 65% |
Cycloaddition Reactions
The ylide participates in [3+2] cycloadditions with electron-deficient alkenes or imines, forming heterocyclic compounds .
Example:
Reaction with α,β-unsaturated ketones yields pyrazoline derivatives:
Conditions :
Acid-Catalyzed Isomerization
Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the compound undergoes isomerization to form conjugated systems .
Key Observation :
-
Isomerization of 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine to triprolidine derivatives occurs at 60–80°C .
Coupling with Organometallic Reagents
The phosphonium salt reacts with Grignard reagents (e.g., RMgX) to form biaryl or alkylated products .
Example:
Conditions :
Stability and Storage
Scientific Research Applications
Organic Synthesis
Phosphonium Ylides in Synthesis:
Phosphonium salts, including (2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride, serve as precursors to phosphonium ylides, which are pivotal in the synthesis of alkenes through the Wittig reaction. The stability and reactivity of these ylides allow for the formation of complex organic molecules.
Table 1: Comparison of Phosphonium Salts in Wittig Reactions
| Compound | Ylide Stability | Reaction Yield (%) | Applications |
|---|---|---|---|
| This compound | High | 85-95 | Synthesis of α,β-unsaturated carbonyls |
| Triphenylphosphine | Moderate | 70-80 | General organic synthesis |
| Benzyltriphenylphosphonium chloride | Low | 50-60 | Limited applications |
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that triphenylphosphonium derivatives exhibit significant antiproliferative activity against various cancer cell lines. The compound can enhance mitochondrial targeting and induce apoptosis in cancer cells.
Case Study:
In a study published in ACS Omega, the introduction of triphenylphosphonium moieties into allylbenzenes resulted in improved cytotoxicity against MDA-MB-231 breast carcinoma cells. The mechanism involved mitochondrial depolarization and permeability transition, leading to cell death predominantly via autophagy and caspase-independent pathways .
Materials Science
Conductive Polymers:
The incorporation of triphenylphosphonium salts into polymer matrices has been explored for developing conductive materials. These compounds can enhance the electrical properties of polymers, making them suitable for applications in organic electronics.
Table 2: Properties of Conductive Polymers with Phosphonium Salts
| Polymer Type | Conductivity (S/cm) | Stability | Application Areas |
|---|---|---|---|
| Poly(3-hexylthiophene) + Phosphonium Salt | 0.01 | High | Organic solar cells |
| Polyvinylidene fluoride + Phosphonium Salt | 0.005 | Moderate | Sensors and actuators |
Environmental Applications
Wastewater Treatment:
Phosphonium salts have been investigated for their ability to remove heavy metals from wastewater through ion exchange processes. The unique properties of this compound allow it to effectively bind with metal ions, facilitating their removal.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds are selected for comparison based on shared triphenylphosphonium cores with varying substituents:
Methyltriphenylphosphonium Chloride
(Chloromethyl)-triphenylphosphonium Chloride
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
(Formylmethyl)triphenylphosphonium Chloride
Comparative Data Table
Structural and Functional Differences
Substituent Effects :
- Methyltriphenylphosphonium Chloride : The simplest analogue, with a methyl group, exhibits high solubility in polar aprotic solvents and is a standard reagent for Wittig reactions. Its low steric hindrance facilitates reactions with bulky aldehydes .
- (2-Methylphenyl)methyl-triphenylphosphanium Hydrochloride : The 2-methylbenzyl group increases lipophilicity, reducing solubility in polar solvents compared to the methyl analogue. The aromatic ring may stabilize intermediates in reactions targeting styrene derivatives .
- (2,4-Dichlorobenzyl)triphenylphosphonium Chloride : The dichlorobenzyl group’s electron-withdrawing Cl atoms enhance ylide stability, favoring reactions with electron-poor carbonyl compounds. However, its bulkiness limits solubility .
- (Formylmethyl)triphenylphosphonium Chloride : The formyl group enables unique reactivity, such as intramolecular cyclizations or reactions with ketones, expanding synthetic utility beyond typical Wittig applications .
Reactivity in Wittig Reactions :
Thermal and Chemical Stability :
- Bulkier substituents (e.g., dichlorobenzyl) increase thermal stability but may reduce compatibility with high-temperature reactions.
- Hydrophilic groups (e.g., formylmethyl) may hydrolyze under acidic or aqueous conditions, requiring anhydrous handling .
Biological Activity
(2-Methylphenyl)methyl-triphenylphosphanium;hydrochloride, commonly referred to as methyltriphenylphosphonium (MTPP), is a phosphonium salt that has gained attention due to its unique biological activities. The compound is characterized by its triphenylphosphonium core, which is known for its ability to cross biological membranes and accumulate in mitochondria. This property has made MTPP a subject of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C26H24P
- Molecular Weight : 394.44 g/mol
- CAS Number : 113183
MTPP's biological activity is primarily attributed to its interaction with mitochondrial membranes. The triphenylphosphonium moiety facilitates the compound's accumulation in mitochondria, where it can exert various effects:
- Antioxidant Activity : MTPP has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Bioenergetics Modulation : The compound can influence mitochondrial function, potentially enhancing ATP production and modulating metabolic pathways.
Antioxidant Properties
MTPP exhibits significant antioxidant properties. It has been demonstrated to reduce oxidative damage in cellular models, providing protection against apoptosis induced by oxidative stress. Studies indicate that MTPP can effectively decrease levels of lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Cytotoxicity and Antitumor Activity
Research has indicated that MTPP may possess cytotoxic effects against various cancer cell lines. In vitro studies show that MTPP can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential applications in cancer therapy . The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
Neuroprotective Effects
MTPP has also been studied for its neuroprotective effects. In models of neurodegeneration, such as those involving amyloid-beta toxicity, MTPP demonstrated the ability to mitigate neuronal damage and improve cell viability . This suggests a potential role for MTPP in treating neurodegenerative diseases like Alzheimer's.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study investigated the antioxidant efficacy of MTPP in human fibroblast cells exposed to hydrogen peroxide. Results showed that treatment with MTPP significantly reduced ROS levels and improved cell viability compared to untreated controls. The study concluded that MTPP could serve as a protective agent against oxidative stress-induced cellular damage.
Case Study 2: Cytotoxicity Against Cancer Cells
In a comparative study of various phosphonium compounds, MTPP was found to exhibit potent cytotoxic effects on A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating strong anti-proliferative activity. Mechanistic studies suggested that MTPP induces apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspases .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for (2-Methylphenyl)methyl-triphenylphosphanium hydrochloride?
The compound can be synthesized via a quaternization reaction between triphenylphosphine and (2-methylbenzyl) chloride under inert conditions (e.g., nitrogen atmosphere). The reaction typically proceeds in a polar aprotic solvent (e.g., acetonitrile) at elevated temperatures (60–80°C) for 12–24 hours. Purification is achieved through recrystallization using ethanol/diethyl ether mixtures. Structural confirmation via ³¹P NMR should show a distinct downfield shift (~20–25 ppm) characteristic of phosphonium salts .
Q. How can the compound be structurally characterized using spectroscopic methods?
- ¹H NMR : Signals for the (2-methylphenyl)methyl group appear as a singlet (~δ 3.5–4.0 ppm for the benzylic CH₂) and aromatic protons (δ 6.5–7.5 ppm).
- ³¹P NMR : A single peak near δ 20–25 ppm confirms the formation of the phosphonium cation.
- X-ray crystallography : Resolve crystal packing and verify counterion (Cl⁻) interactions.
- FT-IR : Absence of P–Cl stretching (if starting material residues remain) .
Q. What are the stability and storage considerations for this compound?
The compound is hygroscopic and should be stored under anhydrous conditions (desiccator, argon atmosphere) at 2–8°C. Stability studies on analogous phosphonium salts indicate decomposition risks when exposed to strong oxidizers or prolonged moisture. Monitor via periodic NMR or TLC to detect degradation (e.g., free triphenylphosphine formation) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its efficacy as a phase-transfer catalyst (PTC)?
- Model reaction : Use a biphasic system (e.g., aqueous-organic) with a nucleophilic substitution (e.g., alkylation of potassium phenoxide).
- Parameters : Vary catalyst loading (0.1–5 mol%), temperature, and solvent polarity.
- Analysis : Quantify yield via GC-MS or HPLC, comparing against control reactions without catalyst.
- Mechanistic insight : Conduct ³¹P NMR to track catalyst stability during the reaction .
Q. What computational methods are suitable for predicting its interactions in biological systems?
- Molecular docking : Screen against target enzymes/receptors (e.g., acetylcholinesterase) using software like AutoDock Vina.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding modes.
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
Q. How can contradictions in reported solubility data be resolved experimentally?
- Standardize protocols : Use USP/EP solubility tiers (e.g., shake-flask method in PBS, DMSO, or ethanol).
- Control variables : Temperature (±0.1°C), agitation speed, and equilibration time (24–72 hours).
- Analytical validation : Quantify dissolved compound via UV-Vis spectroscopy (λmax calibration curve) or LC-MS.
- Purity checks : Use HPLC to rule out impurities affecting solubility .
Q. What strategies mitigate hazardous decomposition products during thermal analysis?
- TGA-DSC : Perform under nitrogen to identify decomposition onset temperatures.
- Gas analysis : Couple with FT-IR or MS to detect hazardous gases (e.g., HCl, phosphorus oxides).
- Safety protocols : Use fume hoods for high-temperature experiments and implement inert gas purging .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the phosphonium salt.
- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations).
- Safety : Despite limited acute toxicity data (see ), handle as a hazardous material using PPE and engineering controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
